Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-

Catalog No.
S13696107
CAS No.
25201-49-4
M.F
C13H24O
M. Wt
196.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)...

CAS Number

25201-49-4

Product Name

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-

IUPAC Name

4-tert-butyl-1-prop-2-enylcyclohexan-1-ol

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C13H24O/c1-5-8-13(14)9-6-11(7-10-13)12(2,3)4/h5,11,14H,1,6-10H2,2-4H3

InChI Key

ANUINZAUYVLEJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC=C)O

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is an organic compound characterized by a cyclohexane ring substituted at the fourth position with a tert-butyl group (1,1-dimethylethyl) and at the first position with a propenyl group. Its molecular formula is C13H24OC_{13}H_{24}O, and it has a molecular weight of approximately 196.33 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and potential applications in various fields, including chemistry and biology .

The chemical reactivity of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- primarily involves the hydroxyl group, which can participate in various reactions such as:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes under specific conditions.
  • Alkylation: The propenyl group can undergo further reactions such as polymerization or addition reactions with electrophiles.

One common synthetic route involves the Friedel-Crafts alkylation of cyclohexanol using tert-butyl chloride and allyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and temperatures between 0°C to 50°C .

Research on Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- indicates potential biological activity. Its interaction with biological systems may involve:

  • Enzyme Inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
  • Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial effects, making it a candidate for further investigation in medicinal chemistry.
  • Anti-inflammatory Effects: There is potential for therapeutic applications in reducing inflammation through modulation of biological pathways.

The synthesis of Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- can be achieved through several methods:

  • Friedel-Crafts Alkylation: As mentioned earlier, this method involves reacting cyclohexanol with tert-butyl chloride and allyl chloride using a Lewis acid catalyst.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors can be employed for large-scale production, allowing for better control over reaction conditions and improved yields. Catalysts such as zeolites may enhance reaction efficiency .

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- has diverse applications across various fields:

  • Chemical Industry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
  • Biological Research: The compound is studied for its potential effects on biological systems and enzyme interactions.
  • Pharmaceuticals: Investigated for possible therapeutic properties including anti-inflammatory and antimicrobial effects .

Interaction studies focus on how Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- interacts with biological molecules. Key areas include:

  • Molecular Targeting: Understanding how the compound binds to enzymes or receptors can elucidate its mechanism of action.
  • Metabolic Pathways: Investigating how it is metabolized within organisms can reveal insights into its biological effects and potential side effects .

Several compounds share structural similarities with Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)-. Here are some notable comparisons:

Compound NameStructural FeaturesUniqueness
CyclohexanolParent compound without substituentsLacks additional functional groups
CyclohexanoneOxidized form of cyclohexanolContains a carbonyl group instead of hydroxyl
CyclohexaneFully saturated cyclic hydrocarbonNo functional groups; purely hydrocarbon
Cyclohexanol, 4-tert-butylSimilar tert-butyl substitution but lacks propenylDoes not have the reactive propenyl group

Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- is unique due to the combination of both the tert-butyl and propenyl groups. These modifications enhance its steric hindrance and reactivity compared to simpler derivatives like cyclohexanol or cyclohexanone .

The IUPAC name for this compound is 4-tert-butyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, reflecting its cyclohexanol core with specific substituents. The tert-butyl group [(CH~3~)~3~C-] is positioned at the fourth carbon, while the propenyl group (CH~2~=CHCH~2~-) occupies the first carbon of the ring. Key identifiers include:

  • Molecular formula: C~13~H~24~O
  • Molecular weight: 196.33 g/mol
  • SMILES notation: CC(C)(C)C1CCC(CC1)(C=C)O
  • InChIKey: BPCZRRZEJCLZEW-UHFFFAOYSA-N (derived from analogous structures)

The cyclohexane ring adopts a chair conformation, minimizing steric strain. The tert-butyl group’s bulky nature imposes significant steric hindrance, influencing the compound’s reactivity and spatial orientation. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm), propenyl vinyl protons (δ 5.0–5.5 ppm), and tert-butyl methyl groups (δ 1.1–1.3 ppm).

Structural FeatureChemical Shift (ppm)Splitting Pattern
Hydroxyl (-OH)1.5–2.0Broad singlet
Propenyl vinyl protons5.0–5.5Multiplet
Tert-butyl methyl groups1.1–1.3Singlet

Historical Context in Organic Chemistry Research

The synthesis of substituted cyclohexanols dates to the early 20th century, with Friedel-Crafts alkylation emerging as a pivotal method for introducing alkyl groups to aromatic and alicyclic systems. Cyclohexanol derivatives gained prominence in the 1950s as intermediates for polymer production, particularly in epoxy resins and polycarbonates. The tert-butyl group’s incorporation, as seen in this compound, became a strategy to modulate molecular weight and thermal stability in polymers.

The propenyl substituent’s introduction reflects advancements in allylation chemistry during the 1970s, enabling controlled functionalization of cyclic alcohols. Researchers exploited the propenyl group’s reactivity for subsequent transformations, such as epoxidation and Diels-Alder reactions, to construct complex architectures. This compound’s synthesis typically involves:

  • Friedel-Crafts alkylation of cyclohexanol with tert-butyl chloride.
  • Allylation via nucleophilic substitution or radical addition.

These methods align with broader trends in stereoselective synthesis, where controlling substituent orientation on cyclic systems remains a priority.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

196.182715385 g/mol

Monoisotopic Mass

196.182715385 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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